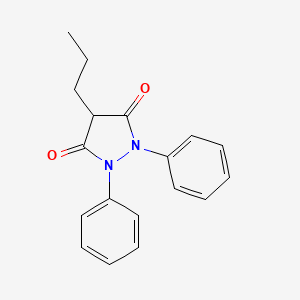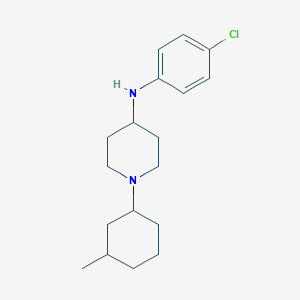
N-(4-chlorophenyl)-1-(3-methylcyclohexyl)piperidin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chlorophenyl)-1-(3-methylcyclohexyl)piperidin-4-amine is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperidine ring substituted with a 4-chlorophenyl group and a 3-methylcyclohexyl group, making it a subject of study for its chemical reactivity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-1-(3-methylcyclohexyl)piperidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Substitution Reactions: The 4-chlorophenyl group and the 3-methylcyclohexyl group are introduced through substitution reactions. These reactions often require specific catalysts and reaction conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
化学反应分析
Types of Reactions
N-(4-chlorophenyl)-1-(3-methylcyclohexyl)piperidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine nitrogen or the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
科学研究应用
N-(4-chlorophenyl)-1-(3-methylcyclohexyl)piperidin-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as receptors or enzymes.
Medicine: Investigated for its potential therapeutic effects, including analgesic or anti-inflammatory properties.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
作用机制
The mechanism of action of N-(4-chlorophenyl)-1-(3-methylcyclohexyl)piperidin-4-amine involves its interaction with specific molecular targets. These targets may include receptors, enzymes, or other proteins that mediate its biological effects. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various physiological responses.
相似化合物的比较
Similar Compounds
- N-(4-chlorophenyl)-1-(2-methylcyclohexyl)piperidin-4-amine
- N-(4-chlorophenyl)-1-(4-methylcyclohexyl)piperidin-4-amine
- N-(4-bromophenyl)-1-(3-methylcyclohexyl)piperidin-4-amine
Uniqueness
N-(4-chlorophenyl)-1-(3-methylcyclohexyl)piperidin-4-amine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the 4-chlorophenyl group and the 3-methylcyclohexyl group provides distinct steric and electronic properties that differentiate it from similar compounds.
属性
CAS 编号 |
5529-46-4 |
|---|---|
分子式 |
C18H27ClN2 |
分子量 |
306.9 g/mol |
IUPAC 名称 |
N-(4-chlorophenyl)-1-(3-methylcyclohexyl)piperidin-4-amine |
InChI |
InChI=1S/C18H27ClN2/c1-14-3-2-4-18(13-14)21-11-9-17(10-12-21)20-16-7-5-15(19)6-8-16/h5-8,14,17-18,20H,2-4,9-13H2,1H3 |
InChI 键 |
KXAAJVGOGMNFFA-UHFFFAOYSA-N |
规范 SMILES |
CC1CCCC(C1)N2CCC(CC2)NC3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


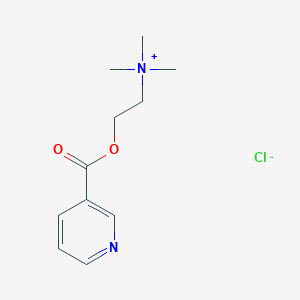
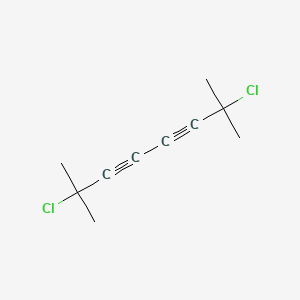
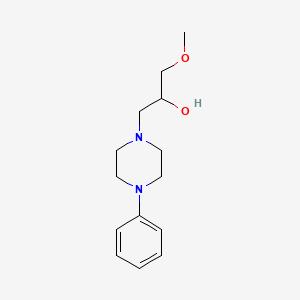
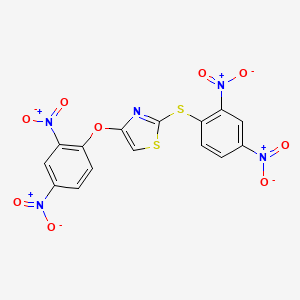

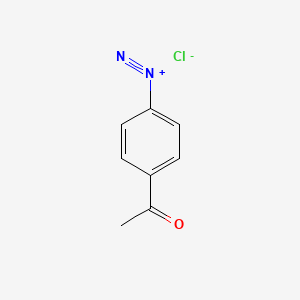

![Dimethyl[bis(octanoyloxy)]stannane](/img/structure/B14742297.png)
![10,11-dimethoxy-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one;2-formamido-4-methylpentanoic acid](/img/structure/B14742305.png)
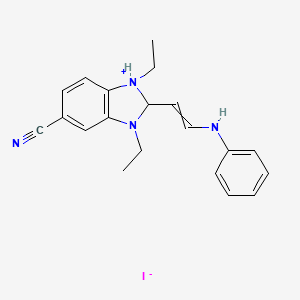

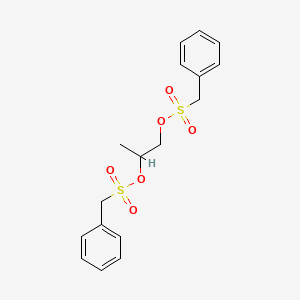
![2-(4-bromo-3,5-dimethylpyrazol-1-yl)-N-[1-[4-[(2-fluorophenyl)methoxy]phenyl]ethylideneamino]acetamide](/img/structure/B14742333.png)
